molecular formula C10H6N4OS B14621445 3-Sulfanylidene-2,5-dihydro-[1,2,4]triazino[5,6-c]isoquinolin-6-one CAS No. 58018-78-3

3-Sulfanylidene-2,5-dihydro-[1,2,4]triazino[5,6-c]isoquinolin-6-one

Cat. No.: B14621445
CAS No.: 58018-78-3
M. Wt: 230.25 g/mol
InChI Key: UCHDZIWVNSOUPI-UHFFFAOYSA-N
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Description

3-Sulfanylidene-2,5-dihydro-[1,2,4]triazino[5,6-c]isoquinolin-6-one is a heterocyclic compound that belongs to the triazinoisoquinoline family This compound is characterized by its unique structure, which includes a triazine ring fused to an isoquinoline ring, with a sulfanylidene group at the 3-position and a keto group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Sulfanylidene-2,5-dihydro-[1,2,4]triazino[5,6-c]isoquinolin-6-one typically involves the condensation of indoline-2,3-diones with thiosemicarbazide. The reaction is carried out in water at 100°C for 5 hours, resulting in the formation of intermediates. These intermediates are then hydrazinated with 80% hydrazine monohydrate at 120°C for 3 hours to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Sulfanylidene-2,5-dihydro-[1,2,4]triazino[5,6-c]isoquinolin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The sulfanylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Sulfanylidene-2,5-dihydro-[1,2,4]triazino[5,6-c]isoquinolin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Sulfanylidene-2,5-dihydro-[1,2,4]triazino[5,6-c]isoquinolin-6-one involves its ability to chelate iron ions. By binding to ferrous ions, the compound can inhibit the proliferation of cancer cells, which have a higher iron requirement than normal cells. This chelation disrupts cellular processes such as DNA synthesis and repair, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Sulfanylidene-2,5-dihydro-[1,2,4]triazino[5,6-c]isoquinolin-6-one is unique due to its specific structural features, such as the sulfanylidene group and the fusion of the triazine and isoquinoline rings. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

CAS No.

58018-78-3

Molecular Formula

C10H6N4OS

Molecular Weight

230.25 g/mol

IUPAC Name

3-sulfanylidene-2,5-dihydro-[1,2,4]triazino[5,6-c]isoquinolin-6-one

InChI

InChI=1S/C10H6N4OS/c15-9-6-4-2-1-3-5(6)7-8(11-9)12-10(16)14-13-7/h1-4H,(H2,11,12,14,15,16)

InChI Key

UCHDZIWVNSOUPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NNC(=S)N=C3NC2=O

Origin of Product

United States

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